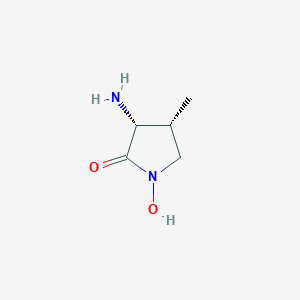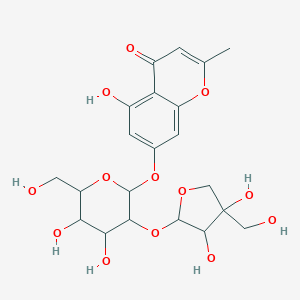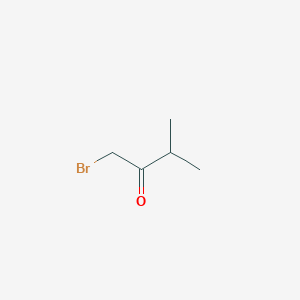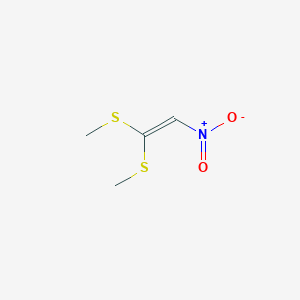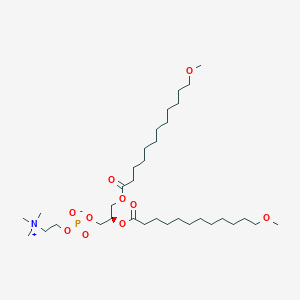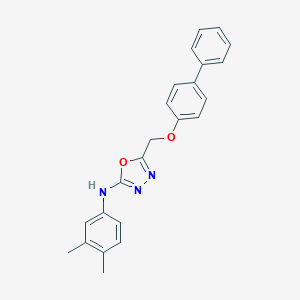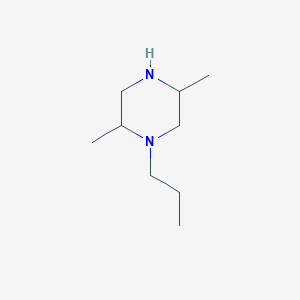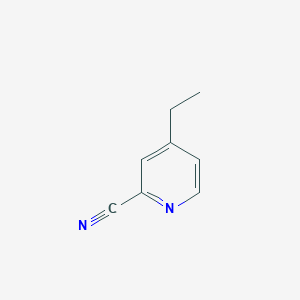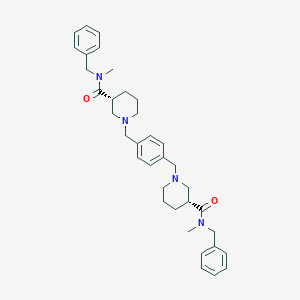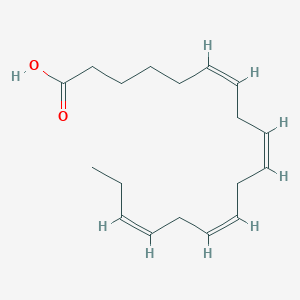
十八碳三烯酸
描述
十八碳四烯酸,也称为(6Z,9Z,12Z,15Z)-十八碳-6,9,12,15-四烯酸,是一种ω-3脂肪酸。它由α-亚麻酸经Δ-6-去饱和酶催化,去除两个氢原子而生物合成。 十八碳四烯酸是二十碳五烯酸的前体,存在于多种植物油中,包括大麻油、黑醋栗油、沙苑子油和琉璃苣油 .
科学研究应用
十八碳四烯酸具有广泛的科学研究应用:
化学: 它被用作合成其他ω-3脂肪酸的前体。
生物学: 十八碳四烯酸被研究用于其在细胞过程中的作用及其转化为二十碳五烯酸。
作用机制
十八碳四烯酸主要通过转化为二十碳五烯酸发挥作用。这种转化涉及一系列去饱和和延长反应,这些反应由Δ-6-去饱和酶等酶催化。生成的二十碳五烯酸可以被掺入细胞膜中,影响膜的流动性和功能。 此外,二十碳五烯酸可以被转化为生物活性脂质介质,这些介质在抗炎和心脏保护过程中发挥作用 .
类似化合物:
α-亚麻酸: 十八碳四烯酸的前体,存在于亚麻籽和奇亚籽中。
γ-亚麻酸: 另一种ω-3脂肪酸,存在于月见草油和琉璃苣油中。
二十碳五烯酸: 一种长链ω-3脂肪酸,存在于鱼油中。
比较: 十八碳四烯酸在其在人体内有效转化为二十碳五烯酸的能力方面是独一无二的,使其成为ω-3脂肪酸的宝贵植物来源。 与α-亚麻酸(其转化为二十碳五烯酸的速率较低)不同,十八碳四烯酸可以显着提高组织中二十碳五烯酸的水平 .
生化分析
Biochemical Properties
Stearidonic acid plays a crucial role in biochemical reactions as a precursor to eicosapentaenoic acid. The enzyme delta-6-desaturase converts alpha-linolenic acid to stearidonic acid by removing two hydrogen atoms . Stearidonic acid is also a precursor to N-acylethanolamine, which is involved in various physiological processes . It interacts with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism, influencing the production of long-chain omega-3 fatty acids .
Cellular Effects
Stearidonic acid has significant effects on various cell types and cellular processes. It increases the content of eicosapentaenoic acid in red blood cells and heart tissues, which is beneficial for cardiovascular health . In adipocytes, stearidonic acid suppresses differentiation and lipid accumulation by down-regulating adipogenic transcription factors and genes associated with lipid accumulation . Additionally, stearidonic acid promotes insulin secretion in pancreatic beta-cells via the stimulation of G protein-coupled receptor 40 .
Molecular Mechanism
At the molecular level, stearidonic acid exerts its effects through various mechanisms. It binds to and activates G protein-coupled receptor 40, promoting insulin secretion in pancreatic beta-cells . Stearidonic acid also influences gene expression by down-regulating adipogenic transcription factors such as CCAAT/enhancer-binding proteins alpha and beta, peroxisome proliferator-activated receptor gamma, and sterol-regulatory element binding protein-1c . These interactions result in reduced lipid accumulation and enhanced insulin secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stearidonic acid change over time. Studies have shown that stearidonic acid increases the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner over a period of 12 weeks . The stability and degradation of stearidonic acid in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of stearidonic acid vary with different dosages in animal models. In dogs, stearidonic acid supplementation increased the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner . High doses of stearidonic acid were found to be 20-23% as efficient as dietary eicosapentaenoic acid in raising tissue eicosapentaenoic acid levels . No toxic or adverse effects were reported at high doses in these studies.
Metabolic Pathways
Stearidonic acid is involved in several metabolic pathways, including the biosynthesis of long-chain omega-3 fatty acids. It is converted to eicosapentaenoic acid by the enzyme delta-6-desaturase . Stearidonic acid also participates in the production of N-acylethanolamine, which is involved in various physiological processes . The metabolic pathways of stearidonic acid involve interactions with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism .
Transport and Distribution
Stearidonic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes and influences the composition of membrane phospholipids . Stearidonic acid is also transported in the bloodstream, where it is bound to lipoproteins and distributed to various tissues . The transporters and binding proteins involved in the distribution of stearidonic acid have not been extensively studied.
Subcellular Localization
The subcellular localization of stearidonic acid is primarily within cell membranes, where it is incorporated into phospholipids . Stearidonic acid influences the fluidity and function of cell membranes by altering the composition of membrane phospholipids . The targeting signals or post-translational modifications that direct stearidonic acid to specific compartments or organelles have not been extensively studied.
准备方法
合成路线和反应条件: 十八碳四烯酸可以从植物来源的油中合成。一种方法包括使用Δ-6-去饱和酶将α-亚麻酸酶促转化为十八碳四烯酸。另一种方法包括使用酵母菌脂肪酶富集琉璃苣油中的十八碳四烯酸。 该过程包括两步酶促酯化,然后进行制备型高效液相色谱,以获得高纯度 .
工业生产方法: 十八碳四烯酸的工业生产通常涉及使用转基因生物。例如,已开发出转基因大豆以生产高含量的十八碳四烯酸。 欧洲食品安全局已批准此类转基因大豆来源 .
化学反应分析
反应类型: 十八碳四烯酸会发生多种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 十八碳四烯酸可以被氧化生成二十碳五烯酸。
还原: 还原反应可以将十八碳四烯酸转化为不饱和度更低的脂肪酸。
取代: 取代反应可能涉及将氢原子替换为其他官能团。
主要产物: 这些反应形成的主要产物包括二十碳五烯酸和其他长链多不饱和脂肪酸 .
相似化合物的比较
Alpha-linolenic acid: A precursor to stearidonic acid, found in flaxseed and chia seeds.
Gamma-linolenic acid: Another omega-3 fatty acid, found in evening primrose oil and borage oil.
Eicosapentaenoic acid: A long-chain omega-3 fatty acid, found in fish oils.
Comparison: Stearidonic acid is unique in its ability to be efficiently converted to eicosapentaenoic acid in the human body, making it a valuable plant-based source of omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate to eicosapentaenoic acid, stearidonic acid can significantly raise tissue levels of eicosapentaenoic acid .
属性
IUPAC Name |
(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBIWFOSCKQMA-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920493 | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20290-75-9 | |
| Record name | Stearidonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOROCTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



